2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane
Description
Properties
IUPAC Name |
6-benzyl-2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-14-19(15-21)12-20(13-19)11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACIGTDVMNBTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a tosyl chloride derivative in the presence of a base, such as triethylamine, to form the desired spirocyclic compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane has applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules and is investigated for its potential biological activity and interactions with biomolecules. This compound is also explored for potential therapeutic properties, such as antimicrobial or anticancer activity, and is utilized in developing new materials and chemical processes.
Scientific Research Applications
This compound is unique because of its combination of a benzyl group and a tosyl group attached to a spirocyclic core, giving it specific chemical and biological properties that distinguish it from other similar compounds. The mechanism of action involves its interaction with specific molecular targets, where the benzyl and tosyl groups can interact with enzymes or receptors, potentially inhibiting or activating their function. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to targets.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules.
Biology
This compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine
This compound is explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
It is utilized in the development of new materials and chemical processes.
Compound Comparisons
| Compound Name | Unique Features |
|---|---|
| 2-Benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride | Similar structure but with different functional groups |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Contains a tert-butyl ester group instead of a tosyl group |
| 1-Benzyl-2,2-dimethyl-6-tosyl-1,6-diazaspiro[3.3]heptane | Contains a tosyl group that may enhance solubility and reactivity |
| 2-Benzyl-6-(4-fluorobenzyl)-2,6-diaza-spiro[3.3]heptane | Substituted with fluorobenzyl group for potential increased bioactivity |
| 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate | Salt form that may exhibit different solubility and stability characteristics |
Mechanism of Action
The mechanism of action of 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The benzyl and tosyl groups can interact with enzymes or receptors, potentially inhibiting or activating their function. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to targets .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The tosyl group in the target compound enhances electron-withdrawing character and stability compared to Boc or tert-butylsulfinyl groups, which may alter reactivity in nucleophilic substitutions .
- Chirality : Compound 4n exhibits optical activity ([α]²⁰D = -7.00), whereas 2-benzyl-6-tosyl derivatives lack reported stereocenters .
- Salt Forms : Oxalate salts (e.g., 6-Boc derivative) improve solubility for pharmaceutical formulations, unlike the neutral sulfonamide form of the target compound .
Physical and Spectroscopic Properties
Melting Points and Optical Activity
Note: The target compound’s lack of reported melting point suggests it may exist as a viscous oil or amorphous solid under standard conditions .
Biological Activity
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane is a chemical compound characterized by its spirocyclic structure, which includes a benzyl group and a tosyl group attached to a diazaspiroheptane core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a bioisostere for piperazine. The structural features of this compound suggest unique interactions with biological macromolecules, which may lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of both the benzhydryl and tosyl groups enhances the compound's binding affinity and stability, allowing it to modulate the activity of various biological pathways. Research indicates that the compound may inhibit or activate specific enzymes and receptors, contributing to its pharmacological effects.
Biological Activity Overview
Research has demonstrated that compounds within the diazaspiro series can exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown promise in targeting sigma receptors (σ1R and σ2R), which are implicated in cancer cell proliferation and survival. Studies indicate that antagonists of σ2R can block neuronal uptake of amyloid-beta oligomers, suggesting potential applications in Alzheimer's disease treatment as well .
- Neuropharmacological Effects : The compound's ability to interact with sigma receptors also points towards potential applications in treating neuropathic pain and substance abuse disorders .
Case Studies
-
Study on Sigma Receptor Binding :
A study evaluated the binding affinity of various diazaspiro compounds at σ1R and σ2R using radioligand binding assays. The results indicated that this compound displayed significant affinity for σ2R, with a displacement percentage exceeding 50% at multiple concentrations (10 nM, 100 nM, 1 μM) during initial screening tests . -
Comparison with Piperazine Derivatives :
In comparative studies where piperazine was replaced by diazaspiro frameworks in drug-like molecules (e.g., olaparib), enhanced target selectivity and reduced off-mechanism cytotoxicity were observed. This highlights the potential of diazaspiro compounds as viable alternatives in drug design .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Sigma Receptor Binding | Significant affinity for σ2R; >50% displacement at multiple concentrations |
| Study 2 | Anticancer Activity | Potential role in inhibiting cancer cell proliferation via σ2R antagonism |
| Study 3 | Neuropharmacological Effects | Possible applications in treating neuropathic pain and substance abuse |
Q & A
(Basic) What are the common synthetic routes for preparing 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane?
Methodological Answer:
The synthesis typically involves multi-step protection/deprotection strategies. A general procedure includes:
Spirocyclic Core Formation : Reacting 3-azetidinecarbonyl derivatives with nucleophiles (e.g., Grignard reagents) to form the spiro[3.3]heptane backbone .
Protection with Tosyl Groups : Treating intermediates with tosyl chloride (TsCl) in the presence of a base (e.g., NaH) to install the 6-tosyl group. For example, in , LiAlH4 (1.0 M in THF) reduced an intermediate, followed by TsCl (33.6 mmol) and NaH (60%, 224 mmol) to yield 91% of a tosyl-protected diazaspiro compound .
Benzyl Group Introduction : Benzyl groups are often introduced via nucleophilic substitution or reductive amination. In , HCl (4.0 M in 1,4-dioxane) facilitated deprotection of a benzhydryl intermediate to yield a benzyl-substituted product (95% yield) .
(Advanced) How can researchers address challenges in stereochemical control during the synthesis of 2,6-diazaspiro[3.3]heptane derivatives?
Methodological Answer:
Stereochemical control is critical for bioactive applications. Key strategies include:
- Chiral Auxiliaries : Use of tert-butylsulfinyl groups (e.g., (R)-tert-butylsulfinyl) to induce asymmetry during spirocycle formation. demonstrates this approach, achieving diastereomeric ratios >20:1 via LiAlH4-mediated reduction .
- Asymmetric Catalysis : Catalytic enantioselective methods (e.g., chiral phosphoric acids) can control spirocenter configuration.
- Analytical Validation : Chiral HPLC or NMR analysis (e.g., NOESY) confirms stereochemistry. For example, reports specific optical rotations ([α]²⁰D = -22.00) and ¹H NMR splitting patterns to validate stereochemistry .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks to confirm substituents. For instance, the benzyl group in shows aromatic protons at δ 7.49–7.21 (m, 14H), while the tosyl group in displays distinct methyl resonances at δ 2.47 (J = 8.0 Hz) .
- HRMS : High-resolution mass spectrometry validates molecular formulas. reports HRMS (EI) with a calculated [M+H]⁺ of 445.2308 and observed 445.2310 .
- X-ray Crystallography : Resolves spirocyclic geometry and bond angles, though not explicitly shown in the provided evidence.
(Advanced) How can conflicting NMR data be resolved when analyzing spirocyclic compounds like this compound?
Methodological Answer:
Conflicts often arise from overlapping peaks or dynamic processes. Solutions include:
- 2D NMR (COSY, HSQC, NOESY) : Resolves coupling networks and spatial proximities. For example, uses ¹H-¹H coupling constants (J = 8.0 Hz) to assign axial/equatorial protons in the spirocycle .
- Variable-Temperature NMR : Identifies conformational exchange broadening.
- Computational Modeling : DFT calculations predict chemical shifts for comparison with experimental data .
(Basic) What role do protecting groups like benzyl and tosyl play in the synthesis of 2,6-diazaspiro[3.3]heptane derivatives?
Methodological Answer:
- Tosyl Groups : Act as electron-withdrawing protecting groups for amines, enhancing stability during reactions. Tosyl is removed via strong acids (e.g., HBr/AcOH) or reductive conditions (e.g., Na/NH3) .
- Benzyl Groups : Provide temporary protection for amines and are cleaved by hydrogenolysis (H2/Pd-C) or Lewis acids (e.g., TMSI). uses HCl in dioxane for deprotection .
(Advanced) What are the methodological considerations for optimizing reaction yields in multi-step syntheses of 2,6-diazaspiro[3.3]heptanes?
Methodological Answer:
Optimization involves:
- Stoichiometry Control : uses precise molar ratios (e.g., 1:2 LiAlH4:substrate) to minimize side reactions .
- Purification Techniques : Column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates. reports yields >90% after purification .
- Reaction Monitoring : TLC or LC-MS tracks progress. For example, uses TLC to confirm intermediate formation before proceeding .
(Basic) What are the key intermediates in the synthesis of this compound?
Methodological Answer:
Critical intermediates include:
- Sulfinyl Precursors : (S)-6-benzhydryl-2-((R)-tert-butylsulfinyl)-1-phenyl derivatives (), which are reduced to free amines .
- Tosyl-Protected Amines : Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate ( ), where the Boc group is later exchanged for benzyl .
(Advanced) How does the spirocyclic structure of 2,6-diazaspiro[3.3]heptane influence its potential as a bioactive molecule?
Methodological Answer:
The spiro architecture offers:
- Conformational Rigidity : Restricts rotational freedom, enhancing target binding selectivity. notes this rigidity improves pharmacokinetic properties .
- 3D Pharmacophore Compatibility : The diazaspiro core mimics natural alkaloids, enabling interactions with chiral enzyme pockets (e.g., sEH inhibitors in ) .
- Metabolic Stability : Reduced susceptibility to oxidative metabolism compared to linear analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
